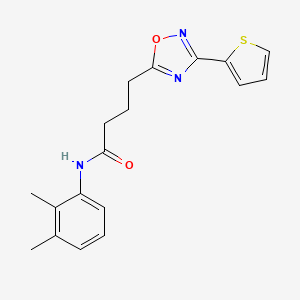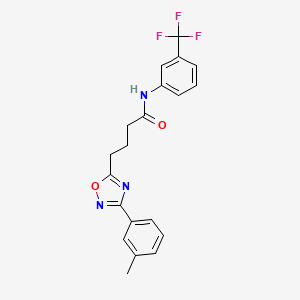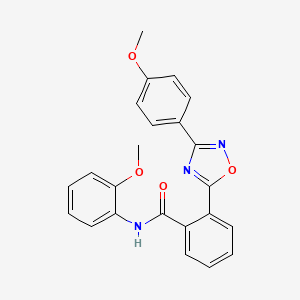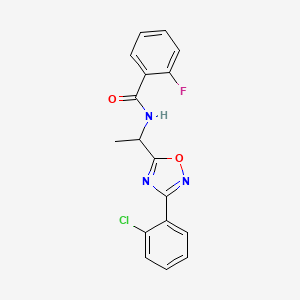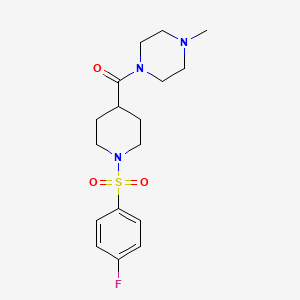
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone, also known as Compound A, is a small molecule that has gained attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A exerts its effects through the inhibition of specific enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs play a role in regulating gene expression, while PDEs are involved in the regulation of intracellular signaling pathways. Inhibition of these enzymes by this compound A can lead to changes in gene expression and cellular signaling, ultimately resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound A are dependent on the specific enzymes that it inhibits. Inhibition of HDACs by this compound A has been shown to result in changes in gene expression, leading to alterations in cell differentiation, proliferation, and apoptosis. Inhibition of PDEs by this compound A can lead to changes in intracellular signaling pathways, resulting in effects such as vasodilation and bronchodilation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A in lab experiments is its selectivity for specific enzymes, allowing for more precise manipulation of cellular processes. Additionally, its small molecular size and ease of synthesis make it a convenient tool for research. However, one limitation of using this compound A is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. Additionally, further investigation into the specific mechanisms of action of this compound A could lead to the development of more targeted therapies. Finally, the synthesis of analogs of this compound A could lead to the discovery of compounds with improved selectivity and efficacy.
Métodos De Síntesis
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A can be synthesized through a multi-step process involving the reaction of piperidine with 4-fluorobenzene sulfonyl chloride, followed by the reaction of the resulting intermediate with 4-methylpiperazine. The final product is obtained through purification and isolation of the compound.
Aplicaciones Científicas De Investigación
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A has been found to have potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to be a potent and selective inhibitor of certain enzymes, making it a useful tool for studying enzyme function and regulation. Additionally, this compound A has been investigated for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3S/c1-19-10-12-20(13-11-19)17(22)14-6-8-21(9-7-14)25(23,24)16-4-2-15(18)3-5-16/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFRGYALKFTZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)

![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)


